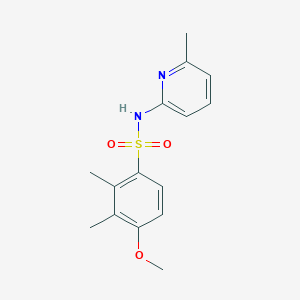

4-甲氧基-2,3-二甲基-N-(6-甲基-2-吡啶基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

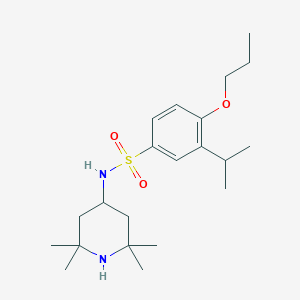

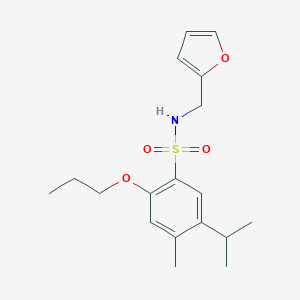

The compound “4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a pyridine ring. These functional groups may influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide could increase its solubility in water, while the presence of aromatic rings could increase its lipophilicity .科学研究应用

光动力疗法和光敏剂

对光动力疗法(特别是癌症治疗)的新型光敏剂的研究突出了某些苯磺酰胺衍生物的潜力。这些化合物(包括取代有苯磺酰胺基团的锌酞菁)已被合成并表征其光物理和光化学性质。它们显著的单线态氧量子产率和良好的荧光性质使它们成为光动力疗法中 II 型光敏剂的有希望的候选者,为通过光激活疗法治疗各种癌症提供了一种潜在途径 (Pişkin, Canpolat, & Öztürk, 2020).

催化和聚合

苯磺酰胺化合物也因其在催化中的作用而被探索,特别是在丙烯酸酯与乙烯的聚合中。一项利用源自苯磺酰胺的钯芳基磺酸酯膦催化剂的研究证明了均聚乙烯并使其与丙烯酸酯或降冰片烯共聚的能力。这些催化剂由于其独特的结构性质,能够形成高分子量的聚合物,展示了苯磺酰胺衍生物在聚合物化学领域的多功能应用 (Skupov 等人,2007).

抗癌和抗菌剂

苯磺酰胺衍生物的合成和评估也已转向开发新型抗癌和抗菌剂。例如,苯磺酰肼和苯磺酰胺环酰亚胺杂化分子的微波辅助合成产生了对各种人癌细胞系表现出显着体外抗癌活性的化合物。此类研究强调了苯磺酰胺衍生物作为开发新治疗剂的先导的潜力 (Kumar 等人,2015).

作用机制

Target of Action

The compound 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as 4-methoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, is structurally similar to Omeprazole . Omeprazole is a selective proton pump inhibitor , suggesting that the primary target of this compound could be the proton pump, specifically the H+/K+ ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion in the stomach’s parietal cells .

Mode of Action

The compound likely interacts with its target, the H+/K+ ATPase enzyme, by forming a covalent bond with the sulfhydryl group of the cysteine residues accessible from the luminal surface of the enzyme . This interaction results in the inhibition of the enzyme, preventing the final step in gastric acid production and thereby reducing stomach acidity .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme affects the biochemical pathway of gastric acid secretion. The downstream effects include a decrease in gastric acidity, which can affect various physiological processes such as digestion and absorption of nutrients, and the body’s defense against ingested pathogens .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, we can infer from its structural similarity to Omeprazole. Omeprazole is well absorbed in the stomach and is extensively metabolized by the liver. Its bioavailability increases on repeated administration . These properties may also apply to 4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide.

Result of Action

The molecular effect of this compound’s action is the inhibition of the H+/K+ ATPase enzyme, leading to a decrease in gastric acid secretion . On a cellular level, this can result in an increase in gastric pH, providing relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

安全和危害

未来方向

属性

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-6-5-7-15(16-10)17-21(18,19)14-9-8-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADHWXPFUNPDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B513414.png)

![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B513420.png)

![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)

![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)

![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)